CYP17A1 Target Engagement: Inclusion in Active Compound Set from US9611270 Screening Panel
CAS 941875-22-5 is among the 14 compounds tested and classified as 'Active' in PubChem BioAssay AID 1796502, an enzyme activity assay for CYP17A1 (steroid 17-alpha-hydroxylase/17,20 lyase) inhibition derived from US Patent US9611270 [1]. The assay used progesterone as substrate with HPLC-based detection of 17α-hydroxyprogesterone product [1]. Among the 14 active compounds in this panel, one compound achieved activity ≤ 1 nM and all 14 demonstrated activity ≤ 1 µM [1]. The comparator abiraterone, the FDA-approved CYP17A1 inhibitor, exhibits a Ki of 180 nM for the hydroxylase reaction and 2.5 nM for the lyase reaction [2], placing the active range of this screening panel in a therapeutically relevant potency window. Importantly, the assay also included CYP21A2 selectivity assessment, providing a built-in selectivity dimension for compounds in this panel [1]. The specific IC50 value for CAS 941875-22-5 has not been individually disclosed in the public domain.
| Evidence Dimension | CYP17A1 enzyme inhibition (active vs. inactive classification) |
|---|---|
| Target Compound Data | Classified as 'Active' in CYP17A1 inhibition assay (AID 1796502); exact IC50 not publicly disclosed; falls within ≤ 1 µM range based on assay classification criteria [1] |
| Comparator Or Baseline | Abiraterone: Ki = 180 nM (17α-hydroxylase), Ki = 2.5 nM (17,20-lyase) [2]; Galeterone: IC50 = 300 nM (CYP17A1) |
| Quantified Difference | Not calculable without individual IC50 data; compound belongs to active subset (≤ 1 µM) of CYP17A1 inhibitors in this patent series |
| Conditions | CYP17A1 enzyme activity assay using progesterone as substrate; HPLC detection of 17α-hydroxyprogesterone at 248 nm; Prominence HPLC system with C18 reverse phase column; mobile phase: 40% acetonitrile, 59% water, 1% acetic acid [1] |
Why This Matters
Inclusion in an active CYP17A1 inhibitor set from a granted US patent provides a defined target hypothesis and a screening-compatible activity threshold that can guide procurement decisions for steroidogenesis-related research programs.
- [1] PubChem BioAssay AID 1796502. Enzyme Activity Assay from US Patent US9611270: 'Inhibitors of CYP17A1.' Progesterone substrate, HPLC detection of 17α-hydroxyprogesterone. Active criteria: Ki, IC50, Kd, or EC50 ≤ 10 µM. 14 compounds tested, 14 active (Activity ≤ 1 µM), 1 with Activity ≤ 1 nM. View Source
- [2] Yin, L.; Hu, Q. CYP17 inhibitors—abiraterone, C17,20-lyase inhibitors and multi-targeting agents. Nat. Rev. Urol., 2014, 11, 32-42. Abiraterone Ki values: 180 nM (17α-hydroxylase), 2.5 nM (17,20-lyase). View Source
